Thermal StabilitySalt Form SelectionMaterial Handling
Researchers requiring a stable antioxidant pharmacophore for tetrahydrofolate studies face rapid degradation of the free base (t₁/₂ < 2 h in air). 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 39267-74-8) solves this with a sulfate salt form that ensures years of stability at 2-30°C.
- Certified Folic Acid EP Impurity B standard with HPLC-verified ≥98% purity, meeting regulatory requirements for analytical method validation and batch release testing.
- Defined melting point (280-290°C) and solubility (2 g/L, pH 2-3) ensure reproducible biochemical and electrochemical assays.
- Bulk quantities (25g to 1kg) available from US stock with no hazmat shipping fees, ensuring reliable global supply for procurement managers.
Molecular FormulaC4H9N5O5S
Molecular Weight239.21 g/mol
CAS No.39267-74-8
Cat. No.B1417448
⚠ Attention: For research use only. Not for human or veterinary use.
6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 39267-74-8), also designated as 2,4,5-triamino-6-hydroxypyrimidine sulfate or 2,5,6-triamino-4-hydroxypyrimidine sulfate, is a pyrimidine derivative characterized by three amino groups and a hydroxyl group on the pyrimidine ring, stabilized as a sulfate salt [1][2]. The compound exhibits a molecular weight of 239.21 g/mol (C₄H₉N₅O₅S), a high melting point (≥300°C), and limited aqueous solubility (2 g/L at 20°C) with an acidic pH of 2-3 in solution . It serves as the antioxidant pharmacophore of tetrahydrofolate (THF) and 5-methyltetrahydrofolate, with the 5-amino group identified as critical for electron-donating antioxidant activity [3].
Stabilized sulfate salt for ambient storage and reproducible assaysYears of shelf stability vs. free base degradation
Defined antioxidant pharmacophore of tetrahydrofolate5-amino group critical for electron-donating activity studies
Certified reference standard for Folic Acid EP Impurity BHPLC-verified purity grade supports analytical method validation
[1] CAS Common Chemistry. 2,5,6-Triamino-4-hydroxypyrimidine sulfate. CAS Registry Number 39267-74-8. American Chemical Society. View Source
[2] MeSH Supplementary Concept Data. 6-hydroxy-2,4,5-triaminopyrimidine. Unique ID C001429. National Library of Medicine. View Source
[3] Rezk, B. M., Haenen, G. R., van der Vijgh, W. J., & Bast, A. (2003). Tetrahydrofolate and 5-methyltetrahydrofolate are folates with high antioxidant activity. Identification of the antioxidant pharmacophore. FEBS Letters, 555(3), 601-605. View Source
Differentiation from Structural Analogs
Generic substitution of 6-hydroxy-2,4,5-triaminopyrimidine sulfate with structurally similar triaminopyrimidines is scientifically unsound due to divergent functional group positioning, salt-form stability, and application-specific performance characteristics. The sulfate salt form confers a melting point of ≥300°C and aqueous solubility of 2 g/L (pH 2-3), which differ substantially from the free base (CAS 1004-75-7, mp 165-167°C) and alternative salt forms [1]. The 5-amino group is essential for the compound's antioxidant pharmacophore activity, a feature absent in analogs like 2,4,6-triaminopyrimidine [2]. Furthermore, the 6-hydroxy-2,4,5-substitution pattern enables specific roles in riboflavin biosynthesis and as the folic acid EP Impurity B reference standard—applications for which positional isomers (e.g., 4,5,6-triaminopyrimidine) are functionally non-equivalent [3].
Target6-Hydroxy-2,4,5-triaminopyrimidine sulfate
May substitute withFree base (CAS 1004-75-7)
Salt-form mismatch: free base degrades in air within hours; sulfate ensures years of ambient stability. Direct substitution compromises assay reproducibility and shelf logistics.
Target5-Amino-4-hydroxy pyrimidine core
May substitute with2,4,6-Triaminopyrimidine
Pharmacophore mismatch: the 5-amino group is essential for THF-mimetic antioxidant activity; the 2,4,6-isomer acts via a different radical scavenging mechanism and does not replicate the folate antioxidant pharmacophore.
TargetRiboflavin pathway intermediate
May substitute with4,5,6-Triaminopyrimidine sulfate
Biosynthetic pathway mismatch: only the 6-hydroxy-2,4,5-substitution pattern participates in riboflavin biosynthesis; the 4,5,6-isomer is not a pathway intermediate and cannot support metabolic engineering studies.
[2] Rezk, B. M., Haenen, G. R., van der Vijgh, W. J., & Bast, A. (2003). Tetrahydrofolate and 5-methyltetrahydrofolate are folates with high antioxidant activity. Identification of the antioxidant pharmacophore. FEBS Letters, 555(3), 601-605. View Source
[3] Bacher, A., & Lingens, F. (1971). Biosynthesis of riboflavin. Formation of 6-hydroxy-2,4,5-triaminopyrimidine in rib 7 mutants of Saccharomyces cerevisiae. Journal of Biological Chemistry, 246(22), 7018-7022. View Source
Differentiation Evidence
Thermal Stability: Sulfate vs. Free Base
6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 39267-74-8) exhibits a melting point of ≥300°C (350°C per Sigma-Aldrich specification), whereas the free base (CAS 1004-75-7) melts at 165-167°C [1]. The sulfate salt demonstrates decomposition beginning at approximately 220°C under normal conditions, whereas the free base undergoes rapid oxidative degradation in air with a half-life under 2 hours .
Thermal StabilityHead-to-head
Sulfate mp ≥300°C, stable for years; free base mp 165–167°C, t½
Salt form defines storage and handling logistics
Melting point elevation ≥183°C; direct comparison under ambient conditions
Free base (CAS 1004-75-7): Melting point: 165-167°C; t₁/₂ < 2 h in air
Quantified Difference
Melting point elevation: ≥183°C; Shelf-life difference: years (sulfate) vs. hours (free base)
Conditions
Standard laboratory conditions; melting point by capillary method
Why This Matters
The sulfate salt provides years of ambient storage stability versus hours for the free base, directly impacting procurement logistics, inventory management, and experimental reproducibility.
Thermal StabilitySalt Form SelectionMaterial Handling
The sulfate salt (CAS 39267-74-8) exhibits aqueous solubility of 2 g/L at 20°C with a solution pH of 2-3, whereas the free base (CAS 1004-75-7) demonstrates slightly soluble characteristics in neutral water but dissolves readily in acidic/basic solutions [1]. The sulfate salt also shows good solubility in DMSO, contrasting with limited solubility in organic solvents for the free base .
Free base (CAS 1004-75-7): Slightly soluble in water; soluble in acidic/basic solutions; DMSO-soluble
Quantified Difference
Precise aqueous solubility specification (2 g/L) enables accurate solution preparation; defined acidic pH for the sulfate salt vs. pH-dependent solubility for the free base
Conditions
20°C, deionized water
Why This Matters
The defined solubility and acidic pH profile of the sulfate salt enable precise aqueous solution preparation for biochemical assays, whereas the free base requires pH adjustment for dissolution, introducing variability.
The antioxidant activity of tetrahydrofolate (THF) and 5-methyltetrahydrofolate resides in the pterin core, and the antioxidant pharmacophore is 4-hydroxy-2,5,6-triaminopyrimidine (the parent structure of the sulfate salt). The electron-donating effect of the 5-amino group is of major importance for antioxidant activity [1]. In contrast, 2,4,6-triaminopyrimidine (lacking the 5-amino group) shows efficient reaction with oxidizing free radicals (k = 1.1 × 10⁸–4.5 × 10⁹ M⁻¹ s⁻¹) but does not replicate the specific antioxidant pharmacophore of THF [2].
Antioxidant PharmacophoreClass-level
5-amino group critical for THF antioxidant activity; 2,4,6-isomer shows different radical kinetics (k ~10⁸–10⁹ M⁻¹ s⁻¹)
Pharmacophore identity dictates THF-mimetic research relevance
Functional difference, not simply kinetic variation; context-dependent
Antioxidant pharmacophore identity and free radical scavenging kinetics
Target Compound Data
Identified as the antioxidant pharmacophore of THF and 5-MTHF; 5-amino group critical for electron-donating effect
Comparator Or Baseline
2,4,6-Triaminopyrimidine: Reacts with oxidizing free radicals with k = 1.1 × 10⁸–4.5 × 10⁹ M⁻¹ s⁻¹; not the THF antioxidant pharmacophore
Quantified Difference
Functional difference: Target compound is the minimal structural unit responsible for THF antioxidant activity; comparator is a radical scavenger with different mechanism
Conditions
Peroxynitrite scavenging and lipid peroxidation inhibition assays (Rezk et al., 2003); pulse radiolysis (Joshi, 2018)
Why This Matters
For studies of folate antioxidant mechanisms or development of THF-mimetic antioxidants, only compounds containing the 5-amino-4-hydroxy-pyrimidine core are functionally relevant; 2,4,6-triaminopyrimidine cannot substitute.
[1] Rezk, B. M., Haenen, G. R., van der Vijgh, W. J., & Bast, A. (2003). Tetrahydrofolate and 5-methyltetrahydrofolate are folates with high antioxidant activity. Identification of the antioxidant pharmacophore. FEBS Letters, 555(3), 601-605. View Source
[2] Joshi, R. (2018). Free radical induced redox reactions of 2,4,6-triaminopyrimidine: A pulse radiolysis study. Radiation Physics and Chemistry, 151, 225-230. View Source
Electrochemical Oxidation Mechanism
Electrochemical oxidation of 6-hydroxy-2,4,5-triaminopyrimidine at pyrolytic graphite electrode proceeds via a 2e⁻, 2H⁺ mechanism to yield alloxan, with first-order kinetics for the decay of the UV-absorbing intermediate characterized over pH 2.5-10.8 [1]. The sulfate salt form (CAS 39267-74-8) stabilizes the highly oxidizable free base, which undergoes rapid oxidative degradation (t₁/₂ < 2 h in air), whereas sulfonation generates a crystalline salt stable for years at 2-30°C .
Oxidation MechanismMethod context
2e⁻, 2H⁺ oxidation to alloxan at pyrolytic graphite electrode, pH 2.5–10.8; sulfate stabilizes oxidizable core
Supports electrochemical probe or electrosynthesis use
First-order decay of UV intermediate; sulfate enables practical handling
The defined 2e⁻, 2H⁺ oxidation mechanism enables the compound's use as an electrochemical probe or in electrosynthesis applications; the sulfate salt form is essential for practical handling and long-term experimental use.
[1] Goyal, R. N., Kumar, A., Jain, N., & Gupta, P. (1999). Electrochemical oxidation of 6-hydroxy-2,4,5-triaminopyrimidine at pyrolytic graphite electrode. Indian Journal of Chemistry Section A, 38A(10), 1015-1023. View Source
Riboflavin Pathway Specificity
6-Hydroxy-2,4,5-triaminopyrimidine is a verified intermediate in the riboflavin biosynthetic pathway, produced and excreted by rib7 mutants of Saccharomyces cerevisiae [1][2]. This compound or its carbohydrate derivative appears specifically as an intermediate in riboflavin biosynthesis, whereas positional isomers such as 4,5,6-triaminopyrimidine sulfate (CAS 6640-23-9) lack this biosynthetic role and serve different synthetic applications .
Riboflavin PathwayClass-level
Verified intermediate excreted by S. cerevisiae rib7 mutants; 4,5,6-isomer not pathway-relevant
For metabolic engineering studies of riboflavin production or for research on the riboflavin biosynthetic pathway, only the 6-hydroxy-2,4,5-substitution pattern is biologically relevant; positional isomers are non-functional in this context.
[1] Bacher, A., & Lingens, F. (1971). Biosynthesis of riboflavin. Formation of 6-hydroxy-2,4,5-triaminopyrimidine in rib 7 mutants of Saccharomyces cerevisiae. Journal of Biological Chemistry, 246(22), 7018-7022. View Source
[2] Bacher, A., & Lingens, F. (1971). Biosynthesis of riboflavin. Formation of 6-hydroxy-2,4,5-triaminopyrimidine in rib 7 mutants of Saccharomyces cerevisiae. J Biol Chem 246(22):7018-22. PMID: 4942329. View Source
Purity and Quality Specifications
Commercial availability of 6-hydroxy-2,4,5-triaminopyrimidine sulfate includes HPLC-verified purity grades of 98% (AKSci I153) and ≥97% (various suppliers), with melting point specifications of 280-290°C or ≥300°C . The free base (CAS 1004-75-7) is typically offered at ≥95% purity with a melting point of 165-167°C . The sulfate salt is also available as a certified pharmaceutical secondary standard (Folic Acid Impurity B) from Sigma-Aldrich .
Purity & GradeData to verify
HPLC-verified 98% purity available; certified pharmaceutical secondary standard (EP Impurity B)
Sulfate salt offers certified reference material for method validation
Supplier specifications may vary; confirm lot-specific COA
Commercial purity grade and certified reference standard availability
Target Compound Data
Purity: 98% (HPLC) available; Pharmaceutical secondary standard (Folic Acid Impurity B) available; mp 280-290°C or ≥300°C
Comparator Or Baseline
Free base (CAS 1004-75-7): Purity ≥95% typical; mp 165-167°C; limited certified reference standard availability
Quantified Difference
HPLC-verified 98% purity grade available for sulfate salt; certified pharmaceutical secondary standard available for sulfate salt only
Conditions
HPLC analysis; melting point determination
Why This Matters
For analytical method development, quality control of folic acid formulations, or regulatory-compliant research, the sulfate salt provides the only certified reference standard option (Folic Acid EP Impurity B), with verified HPLC purity specifications.
Use 6-hydroxy-2,4,5-triaminopyrimidine sulfate as the defined antioxidant pharmacophore of tetrahydrofolate (THF) for structure-activity relationship studies of folate antioxidants. The compound's 5-amino group is critical for electron-donating antioxidant activity [1]. The sulfate salt form provides long-term stability (years at 2-30°C) versus the rapidly degrading free base (t₁/₂ < 2 h in air), enabling reproducible biochemical assays .
Folic Acid Impurity Reference Standard
Employ 6-hydroxy-2,4,5-triaminopyrimidine sulfate as the certified pharmaceutical secondary standard for Folic Acid EP Impurity B [1]. The sulfate salt is available in HPLC-verified 98% purity grade with defined melting point (280-290°C) and solubility specifications (2 g/L, pH 2-3), meeting regulatory requirements for analytical method validation and batch release testing .
Riboflavin Biosynthesis & Metabolic Engineering
Utilize 6-hydroxy-2,4,5-triaminopyrimidine sulfate as the authentic biosynthetic intermediate in riboflavin pathway studies. The compound is specifically produced by rib7 mutants of Saccharomyces cerevisiae and reacts with diacetyl or glyoxal to yield characteristic pteridines for pathway analysis [1]. The sulfate salt form ensures compound integrity during storage and experimental handling, unlike the labile free base .
Electrochemical Probe & Oxidation Mechanism
Apply 6-hydroxy-2,4,5-triaminopyrimidine sulfate in electrochemical studies exploiting its defined 2e⁻, 2H⁺ oxidation mechanism to alloxan at pyrolytic graphite electrodes over pH 2.5-10.8 [1]. The sulfate salt's thermal stability (decomposition onset ~220°C, mp ≥300°C) and long-term storage stability (years at 2-30°C) make it suitable for reproducible electrochemical experiments, whereas the free base degrades within hours .
Application
Selection Property
Validation Focus
Folate antioxidant SAR / THF-mimetic studies
5-Amino pharmacophore identity
Antioxidant activity assay reproducibility
Folic acid impurity reference standard
Certified secondary standard grade
Analytical method validation documentation
Riboflavin biosynthesis pathway research
Biosynthetic intermediate authenticity
Metabolic intermediate verification in yeast models
Electrochemical oxidation mechanism studies
Defined 2e⁻, 2H⁺ redox pathway
Electrode response stability over pH range
[1] Rezk, B. M., Haenen, G. R., van der Vijgh, W. J., & Bast, A. (2003). Tetrahydrofolate and 5-methyltetrahydrofolate are folates with high antioxidant activity. Identification of the antioxidant pharmacophore. FEBS Letters, 555(3), 601-605. View Source
[2] Bacher, A., & Lingens, F. (1971). Biosynthesis of riboflavin. Formation of 6-hydroxy-2,4,5-triaminopyrimidine in rib 7 mutants of Saccharomyces cerevisiae. Journal of Biological Chemistry, 246(22), 7018-7022. View Source
[3] Goyal, R. N., Kumar, A., Jain, N., & Gupta, P. (1999). Electrochemical oxidation of 6-hydroxy-2,4,5-triaminopyrimidine at pyrolytic graphite electrode. Indian Journal of Chemistry Section A, 38A(10), 1015-1023. View Source
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